6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol
Description
6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol is a fluorinated pyrimidinol derivative with a dibromoethyl group at the 6-position
Properties
Molecular Formula |
C6H5Br2FN2O |
|---|---|
Molecular Weight |
299.92 g/mol |
IUPAC Name |
4-(1,1-dibromoethyl)-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5Br2FN2O/c1-6(7,8)4-3(9)5(12)11-2-10-4/h2H,1H3,(H,10,11,12) |
InChI Key |
HMZJDCXMDIWYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)NC=N1)F)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol typically involves multiple steps, starting with the appropriate pyrimidinol precursor. The dibromoethyl group can be introduced through halogenation reactions, while the fluorine atom is usually introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the dibromoethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the pyrimidinol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium fluoride (NaF) can be used for fluorination.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Alkylated derivatives.
Substitution products: Fluorinated and other substituted pyrimidinols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases and proteases.
Receptors: It may bind to specific receptors involved in signal transduction pathways.
Comparison with Similar Compounds
5-Fluorouracil
6-Methylpyrimidinol
2,4-Dichloropyrimidinol
Uniqueness: 6-(1,1-Dibromoethyl)-5-fluoropyrimidin-4-ol stands out due to its unique combination of fluorine and dibromoethyl groups, which can impart distinct chemical and biological properties compared to other pyrimidinol derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, chemical synthesis, and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
